molecular formula C14H12N2O B1354249 6-(Benzyloxy)-1H-indazole CAS No. 874668-62-9

6-(Benzyloxy)-1H-indazole

Cat. No.: B1354249
CAS No.: 874668-62-9
M. Wt: 224.26 g/mol
InChI Key: PMKBUGNQHOFKQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 6-(Benzyloxy)-1H-indazole has been reported in the literature . For instance, the synthesis of 2-furylglyoxal–anthranilic acid (FGAA) complexes with transition metals has been described . Another study reported the synthesis of benzimidazole derivatives, which share some structural similarities with this compound .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains an indazole core, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring. The “6-(Benzyloxy)” part suggests a benzyloxy group attached at the 6-position of the indazole core .

Scientific Research Applications

  • Antiproliferative Activity in Cancer Research

    • Research has shown that derivatives of 1H-Benzo[f]indazole, which is structurally related to 6-(Benzyloxy)-1H-indazole, have significant antiproliferative activity. These derivatives have shown promise in developing new anticancer agents, highlighting the potential use of this compound in cancer research (Molinari et al., 2015).
    • Another study reported the synthesis of 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives, which demonstrated antiproliferative and antibacterial activity. This further supports the relevance of this compound in the field of cancer and microbial research (Cuartas et al., 2019).
  • Synthesis and Characterization for Pharmaceutical Applications

    • The compound 4-(benzyloxy)-1H-indazole (closely related to this compound) has been synthesized through a five-step reaction. Its structural characterization supports its application in pharmaceutical development (Tang Yan-feng, 2012).
    • Enantioselective synthesis methods have been developed for indazoles, including those substituted at the C3 position, indicative of the potential for creating pharmaceutical compounds with specific chiral centers. This is relevant for developing drugs with precise targeting capabilities (Ye et al., 2020).
  • Potential in Neurological Research

    • A study on 3-(Benzyloxy)-1-(5-[18F]fluoropentyl)-5-nitro-1H-indazole, a radiotracer structurally related to this compound, demonstrated its potential for measuring acetylcholinesterase in the brain, which could be instrumental in Alzheimer's disease research (Fernández et al., 2017).

Properties

IUPAC Name

6-phenylmethoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-2-4-11(5-3-1)10-17-13-7-6-12-9-15-16-14(12)8-13/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKBUGNQHOFKQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468197
Record name 6-(Benzyloxy)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874668-62-9
Record name 6-(Benzyloxy)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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